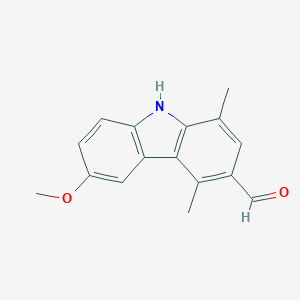

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Description

Properties

IUPAC Name |

6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)15-13-7-12(19-3)4-5-14(13)17-16(9)15/h4-8,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXAGPKGSHRHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171001 | |

| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18073-15-9 | |

| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18073-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18073-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS 18073-15-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Carbazole Scaffold

Carbazole alkaloids, a class of heterocyclic aromatic compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The rigid, planar structure of the carbazole nucleus allows it to intercalate with DNA and interact with various enzymatic targets, making it a privileged scaffold in drug discovery.[3] This guide focuses on a specific synthetic derivative, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a molecule with potential applications in oncology research. Its structural features, including the electron-donating methoxy and methyl groups, are expected to influence its biological activity.

Physicochemical Properties and Identification

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 18073-15-9 | [4][5][6] |

| Molecular Formula | C₁₆H₁₅NO₂ | [5][6] |

| Molecular Weight | 253.30 g/mol | [6] |

| IUPAC Name | 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | [7] |

| Synonyms | 9H-Carbazole-3-carboxaldehyde, 6-methoxy-1,4-dimethyl- | [5][7] |

| Appearance | Predicted: Crystalline solid | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

Synthesis and Characterization: The Vilsmeier-Haack Approach

The introduction of a formyl group onto the carbazole scaffold is a key synthetic step, and the Vilsmeier-Haack reaction is the most common and effective method to achieve this transformation. This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings like the carbazole nucleus.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.

Experimental Protocol: Synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

This protocol is a representative example based on general Vilsmeier-Haack formylation procedures for carbazole derivatives.

Materials:

-

6-Methoxy-1,4-dimethyl-9H-carbazole (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 6-Methoxy-1,4-dimethyl-9H-carbazole in anhydrous DCM at 0 °C, add anhydrous DMF.

-

Slowly add POCl₃ dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

Characterization

Predicted Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on the carbazole ring, two methyl group singlets, a methoxy group singlet, an aldehyde proton singlet (typically downfield, ~9-10 ppm), and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde (typically ~190 ppm), aromatic carbons, methyl carbons, and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), a strong C=O stretch for the aldehyde (~1670-1690 cm⁻¹), and C-O stretch for the methoxy group. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 253.30 g/mol . |

Potential Biological Activity and Mechanism of Action

While direct biological studies on 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde are not extensively reported, the broader class of carbazole derivatives has demonstrated significant potential as anticancer agents.[1][2] Research on structurally similar compounds provides valuable insights into the probable mechanisms of action.

Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of carbazole derivatives against a range of cancer cell lines, including:

-

Melanoma: A similar compound, 9-ethyl-9H-carbazole-3-carbaldehyde, showed strong inhibitory activity against BRAF-mutated and wild-type melanoma cells, with little effect on normal melanocytes.[8]

-

Glioma: Derivatives of 1,4-dimethyl-9H-carbazol-3-yl)methanamine have shown significant in vitro anticancer potential against human glioma U87MG cell lines.[1][9]

-

Ovarian Cancer: 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives have demonstrated inhibitory effects on ovarian cancer cell growth.[5]

-

Other Cancers: Various carbazole derivatives have shown activity against breast, lung, and colon cancer cell lines.[1]

Probable Mechanisms of Action

The anticancer activity of carbazole derivatives is often attributed to the induction of apoptosis through various signaling pathways.

-

p53 Pathway Activation: A key mechanism observed for 9-ethyl-9H-carbazole-3-carbaldehyde in melanoma cells is the reactivation of the p53 tumor suppressor pathway.[8] This leads to increased apoptosis and senescence in cancer cells. The activation of p53 can be triggered by the phosphorylation of p38-MAPK and JNK.[8]

-

Induction of Apoptosis: Carbazole compounds have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and increasing caspase activity.[2][8]

-

DNA Damage: Some carbazole derivatives can cause DNA damage, leading to cell cycle arrest and apoptosis.[1]

-

Kinase Inhibition: The carbazole scaffold is a known pharmacophore for targeting various kinases, which are crucial for cell proliferation and survival.[3]

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by carbazole derivatives, based on studies of related compounds.

Caption: Putative signaling pathway for carbazole-induced apoptosis.

Conclusion and Future Directions

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde represents a promising scaffold for the development of novel anticancer therapeutics. Its synthesis is readily achievable through the Vilsmeier-Haack reaction, and based on the extensive research on related carbazole derivatives, it is highly likely to possess cytotoxic activity against various cancer cell lines.

Future research should focus on the definitive synthesis and characterization of this compound, including obtaining detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Subsequently, comprehensive in vitro studies are warranted to determine its IC₅₀ values against a panel of cancer cell lines and to elucidate its specific mechanism of action. Investigating its effects on key signaling pathways, such as the p53 and MAPK pathways, will be crucial in validating its therapeutic potential.

References

-

Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 1-14. Available from: [Link]

-

GSRS. (n.d.). 6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE. Retrieved January 23, 2026, from [Link]

-

Kumar, A., et al. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. World Journal of Advanced Research and Reviews, 19(01), 1036–1045. Available from: [Link]

-

ResearchGate. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials, 33(17), 6876–6887. Available from: [Link]

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved January 23, 2026, from [Link]

-

Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved January 23, 2026, from [Link]

-

MDPI. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Molecules, 25(7), 1693. Available from: [Link]

-

PubMed. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS One, 10(7), e0129874. Available from: [Link]

-

ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2023). 9-(4-Methoxyphenyl)-9H-carbazole. Retrieved January 23, 2026, from [Link]

-

Semantic Scholar. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 3-methoxy-6-methyl-9H-carbazole-1-carbaldehyde. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S1. IR Spectra of 9-phenyl-9H-carbazole-3-carbaldehyde (2). Retrieved January 23, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 6-methoxy-9h-carbazole-3-carboxylate (C15H13NO3). Retrieved January 23, 2026, from [Link]

-

SpectraBase. (n.d.). 6-Methoxy-1,4-dimethyl-carbazole. Retrieved January 23, 2026, from [Link]

-

SpectraBase. (n.d.). 6-Methoxy-2,3-dimethyl-9H-carbazole-1,4-quinone. Retrieved January 23, 2026, from [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 4. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde [cymitquimica.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 18073-15-9|6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | C16H15NO2 | CID 87444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

physicochemical properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a substituted carbazole derivative of significant interest in medicinal chemistry and materials science. The carbazole core is a privileged scaffold, known for its diverse biological activities, including antioxidant, antibacterial, and antitumor properties.[1] This guide provides a comprehensive overview of the essential physicochemical properties of this specific molecule, offering both computed data and detailed, field-proven experimental protocols for its empirical determination. As a Senior Application Scientist, the focus here extends beyond mere data presentation to elucidate the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible results.

This document is structured to guide researchers through the logical workflow of characterizing a novel compound, from synthesis and purification to detailed spectroscopic analysis. All quantitative data are summarized in tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Molecular and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and structural properties. These data are the bedrock upon which all further experimental analysis is built.

Chemical Structure:

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Biological Significance of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a heterocyclic compound of significant interest within the broader class of carbazole alkaloids. Carbazoles are a well-established pharmacophore, known for a wide array of biological activities including antitumor, neuroprotective, and antimicrobial properties.[1][2] This document delineates the molecular architecture of the title compound, proposes a detailed, logically derived synthetic pathway, and provides an in-depth analysis of its expected spectroscopic characteristics. Furthermore, we delve into its potential biological relevance by drawing parallels with structurally analogous carbazole derivatives that have demonstrated significant therapeutic potential. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel carbazole-based compounds for drug discovery and development.

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, consists of two benzene rings fused to a central five-membered nitrogen-containing ring.[3] This rigid, planar, and electron-rich system is a privileged scaffold in medicinal chemistry, found in a multitude of naturally occurring alkaloids and synthetic compounds with diverse pharmacological profiles.[1][4] Plant-derived carbazole alkaloids, particularly from the Rutaceae family, have been a rich source of compounds with potent biological activities.[5] The functionalization of the carbazole core at its various positions allows for the fine-tuning of its physicochemical and biological properties, making it a versatile template for the design of novel therapeutic agents. The introduction of methoxy, methyl, and carbaldehyde groups, as in the title compound, is of particular interest for modulating bioactivity.

Molecular Structure and Physicochemical Properties

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde possesses a well-defined molecular architecture that dictates its chemical reactivity and potential biological interactions. The core is the planar carbazole ring system.[2] The key functional groups are a methoxy group at the 6-position, two methyl groups at the 1 and 4 positions, and a carbaldehyde group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₂ | [6] |

| Molecular Weight | 253.30 g/mol | [7] |

| IUPAC Name | 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | [6] |

| CAS Number | 18073-15-9 | [8] |

| SMILES | CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)C=O | [6] |

| InChI Key | CPXAGPKGSHRHIO-UHFFFAOYSA-N | [6] |

Proposed Synthetic Pathway

Synthesis of the Precursor: 6-Methoxy-1,4-dimethyl-9H-carbazole

A plausible route to the precursor begins with the aromatization of a suitable tetrahydrocarbazole, a common strategy in carbazole synthesis.[9]

Caption: Proposed synthetic workflow for the target compound.

Step 1: Aromatization The synthesis would likely commence with the dehydrogenation of 6-methoxy-1,2,3,4-tetrahydrocarbazole to yield 6-methoxycarbazole. This transformation is typically achieved by heating the tetrahydrocarbazole with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene.[9]

Step 2: Double Methylation The introduction of the two methyl groups at the 1 and 4 positions would likely proceed via a Friedel-Crafts alkylation reaction on 6-methoxycarbazole. The directing effects of the existing methoxy group and the carbazole ring system would need to be carefully considered to achieve the desired regioselectivity.

Vilsmeier-Haack Formylation

The final and key step is the introduction of the carbaldehyde group at the 3-position. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds like carbazoles.[10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]

Reaction Mechanism: The mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the carbazole ring, followed by hydrolysis.[1]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Regioselectivity: The regioselectivity of the Vilsmeier-Haack reaction on the carbazole nucleus is directed by the electronic effects of the substituents. The nitrogen atom and the fused benzene rings make the 3 and 6 positions the most electron-rich and thus most susceptible to electrophilic attack. In the case of 1,4-dimethylcarbazole, formylation occurs predominantly at the 3-position.[11] The presence of the electron-donating methoxy group at the 6-position is expected to further activate the ring system, but the steric hindrance from the 1 and 4-methyl groups should still favor formylation at the less hindered 3-position.

Experimental Protocol (Proposed)

Materials:

-

6-Methoxy-1,4-dimethyl-9H-carbazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methoxy-1,4-dimethyl-9H-carbazole (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 eq) to anhydrous DMF (3.0 eq) at 0 °C with stirring. Allow the reagent to form for 30 minutes.

-

Add the freshly prepared Vilsmeier reagent dropwise to the stirred solution of the carbazole precursor at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir vigorously.

-

Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of structurally similar carbazole derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methoxy protons, the two methyl groups, and the aldehyde proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | Highly deshielded proton of the aldehyde group. |

| N-H | 8.0 - 8.5 | Broad Singlet (br s) | Typical chemical shift for a carbazole N-H proton. |

| H-5 | ~8.0 | Doublet (d) | Aromatic proton ortho to the nitrogen and adjacent to the methoxy group. |

| H-2 | ~7.8 | Singlet (s) | Aromatic proton adjacent to the aldehyde group. |

| H-8 | ~7.4 | Doublet (d) | Aromatic proton coupled to H-7. |

| H-7 | ~7.2 | Doublet of Doublets (dd) | Aromatic proton coupled to H-8 and H-5. |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | Typical chemical shift for an aromatic methoxy group. |

| Methyl (C1-CH₃) | ~2.6 | Singlet (s) | Methyl group deshielded by the adjacent carbazole ring. |

| Methyl (C4-CH₃) | ~2.5 | Singlet (s) | Methyl group deshielded by the adjacent carbazole ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification | | --- | --- | --- | --- | | Aldehyde (C=O) | 190 - 195 | Carbonyl carbon of the aldehyde. | | C-6 (C-OCH₃) | ~158 | Aromatic carbon attached to the electron-donating methoxy group. | | C-4a, C-4b, C-8a, C-9a | 120 - 140 | Quaternary carbons of the carbazole core. | | C-3 (C-CHO) | ~130 | Aromatic carbon attached to the aldehyde group. | | Aromatic CHs | 105 - 128 | Remaining aromatic carbons of the carbazole rings. | | Methoxy (-OCH₃) | ~56 | Carbon of the methoxy group.[12] | | Methyl (C1-CH₃) | ~20 | Carbon of the methyl group at C1. | | Methyl (C4-CH₃) | ~18 | Carbon of the methyl group at C4. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (aldehyde) | 1680 - 1700 | Stretching |

| C=C (aromatic) | 1580 - 1620 | Stretching |

| C-O (methoxy) | 1230 - 1270 | Asymmetric Stretching |

| C-N | 1200 - 1350 | Stretching |

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 253.30. Key fragmentation patterns would likely involve the loss of the formyl group (M-29) and potentially the loss of a methyl radical (M-15).

Potential Biological Significance and Applications

Carbazole alkaloids are renowned for their wide range of biological activities, with anticancer properties being one of the most extensively studied.[4] While specific biological data for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is scarce, its structural features suggest a high potential for bioactivity.

Anticancer Activity

Many carbazole derivatives exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of cell signaling pathways.[4] The planarity of the carbazole ring system is crucial for DNA intercalation. Furthermore, carbazole-3-carbaldehyde derivatives have been investigated as precursors for compounds with significant cytotoxic activity against various cancer cell lines. The presence of methoxy and methyl groups can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

Caption: Potential mechanisms of anticancer activity for carbazole compounds.

Other Potential Applications

Beyond anticancer activity, carbazole derivatives have shown promise as:

-

Antioxidant agents: The electron-rich nature of the carbazole ring allows it to act as a scavenger of free radicals.

-

Neuroprotective agents: Certain carbazoles have been shown to protect neuronal cells from oxidative stress and apoptosis.[2]

-

Antimicrobial agents: The carbazole scaffold is present in several natural products with antibacterial and antifungal properties.[1]

Conclusion

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a promising, yet underexplored, member of the carbazole family of heterocyclic compounds. This technical guide has provided a comprehensive overview of its molecular structure, a detailed proposed synthetic route via Vilsmeier-Haack formylation, and predicted spectroscopic data to aid in its identification and characterization. Based on the extensive literature on related carbazole alkaloids, this compound holds significant potential for further investigation as a lead structure in drug discovery, particularly in the development of novel anticancer agents. The methodologies and data presented herein provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this and other related carbazole derivatives.

References

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- El-Sayed, M. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Results in Chemistry, 4, 100318.

- Farooq, S., et al. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Antioxidants, 11(3), 493.

- Ganesan, P., et al. (2023). 9-(4-Methoxyphenyl)-9H-carbazole.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87444, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

- O'Sullivan, J. F., & Ryder, A. (1989). Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole and its application to the synthesis of ellipticines. Journal of Chemical Research, Synopses, (12), 384-385.

- Patel, D. J., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646.

- Rahman, A. U., & Iqbal, M. Z. (2001). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Current Organic Chemistry, 5(7), 737-752.

- Reddy, P. V., et al. (2010). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry, 22(4), 3297.

-

ResearchGate. (n.d.). Fig. S1 1 H NMR of 3,6-dimethoxy-9H-carbazole. Retrieved from [Link]

- Song, F., et al. (2021). The anticancer activity of carbazole alkaloids. Archiv der Pharmazie, 354(10), e2100277.

- Sureshbabu, P., et al. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633.

- Tiong, K. H., et al. (2021). The anticancer activity of carbazole alkaloids. Archives of Pharmacal Research, 44(9), 847-865.

- Muraoka, O., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(6), 442-445.

-

Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]

- Saavedra, J. E., et al. (2018). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 83(15), 8105-8112.

- Tanimoto, H., et al. (2016). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 64(10), 1495-1498.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- Zhang, Y., et al. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Molecules, 26(18), 5689.

- de la Torre, M. C., & Sierra, M. A. (2004). The Vilsmeier Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). Tetrahedron, 60(38), 8447-8455.

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Formylation Reaction of Amines Using N-Formylcarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. research.ucc.ie [research.ucc.ie]

- 12. Buy 3,6-Dimethoxy-9H-carbazole | 57103-01-2 [smolecule.com]

An In-depth Technical Guide to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. This document elucidates the molecule's chemical identity, provides a detailed synthetic protocol with mechanistic insights, outlines a thorough characterization strategy, and explores its potential biological activities based on the extensive pharmacology of the carbazole scaffold.

Core Molecular Identity and Physicochemical Properties

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a polysubstituted carbazole derivative. The carbazole nucleus is a privileged scaffold in medicinal chemistry, known for its rigid, planar structure and electron-rich nature, which facilitates interactions with various biological targets.[1] The strategic placement of two methyl groups at positions 1 and 4, a methoxy group at position 6, and a reactive carbaldehyde at position 3, suggests a molecule designed for both specific biological activity and potential for further chemical modification.

The structural features of this compound—a large conjugated system and a nitrogen heteroatom—confer unique photoelectric properties and high thermal and photochemical stability, making carbazole derivatives valuable in materials science as well.

Below is a summary of the key physicochemical properties for this compound.

| Property | Value | Source |

| IUPAC Name | 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | [2] |

| Synonyms | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carboxaldehyde, NSC-143116 | [3] |

| CAS Number | 18073-15-9 | [4] |

| Molecular Formula | C₁₆H₁₅NO₂ | [3] |

| Molecular Weight | 253.3 g/mol | [3] |

| InChIKey | CPXAGPKGSHRHIO-UHFFFAOYSA-N | [2] |

| SMILES | Cc1cc(C=O)c(C)c2c3cc(ccc3[nH]c12)OC | [3] |

| Stereochemistry | Achiral | [3] |

Synthesis and Mechanistic Considerations: The Vilsmeier-Haack Approach

The introduction of a formyl (-CHO) group onto the electron-rich carbazole ring is most effectively achieved via the Vilsmeier-Haack reaction.[5] This reaction is a cornerstone of synthetic organic chemistry for the formylation of activated aromatic and heteroaromatic systems.[6] The choice of this method is predicated on its typically mild conditions and high regioselectivity, which is dictated by the electronic landscape of the substrate.

For 1,4-dimethylcarbazoles, electrophilic substitution, such as formylation, preferentially occurs at the 3 and 6 positions.[7] An improved method for the preparation of 3-formyl-1,4-dimethylcarbazole has been reported to be a key intermediate in the synthesis of the anticancer agent ellipticine.[8] The synthesis of the title compound would logically start from 6-methoxy-1,4-dimethyl-9H-carbazole, which would then undergo a regioselective Vilsmeier-Haack formylation.

Logical Workflow for Synthesis

The synthetic strategy is a two-stage process: the in situ formation of the Vilsmeier reagent followed by the electrophilic formylation of the carbazole substrate.

Sources

- 1. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | C16H15NO2 | CID 87444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde [cymitquimica.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ucc.ie [research.ucc.ie]

Solubility Profile of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde in Organic Solvents

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this molecule is a cornerstone for its application in drug development, organic synthesis, and analytical characterization. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a robust framework for solvent selection and solubility determination. We will delve into the molecular structure's influence on solvent-solute interactions, provide predictive assessments, and detail self-validating experimental protocols for both qualitative and quantitative solubility measurement.

Introduction to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Carbazole derivatives are a significant class of organic compounds, widely investigated for their electronic properties and biological activities.[1][2] The specific compound, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, possesses a unique combination of functional groups that make it a promising candidate for various applications, including as an intermediate in the synthesis of novel therapeutic agents.[3][4] The successful translation of this compound from laboratory research to practical application is fundamentally dependent on a thorough understanding of its physical and chemical properties, paramount among which is its solubility in organic solvents.

This guide serves as a foundational resource for scientists, addressing the critical need for reliable solubility data. Accurate solvent selection is essential for reaction optimization, purification strategies (such as crystallization and chromatography), formulation development, and the preparation of stock solutions for biological screening.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a tricyclic aromatic system with several key functional groups that dictate its polarity and potential for intermolecular interactions.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₂ | [5][6] |

| Molecular Weight | 253.29 g/mol | [5] |

| XLogP3 | 3.5 | [5] |

| Hydrogen Bond Donors | 1 (the N-H group) | [5] |

| Hydrogen Bond Acceptors | 2 (the C=O and -O- groups) | [5] |

| IUPAC Name | 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | [5] |

The positive XLogP3 value of 3.5 indicates a lipophilic (oil-loving) nature, suggesting that the compound will generally favor non-polar organic solvents over polar ones like water.[5]

Caption: Key functional groups of the target molecule.

Theoretical Principles Governing Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another. For our target molecule, several forces are at play.

-

Van der Waals Forces: The large, electron-rich carbazole ring system leads to significant London dispersion forces, promoting solubility in non-polar and aromatic solvents like toluene and hexane.

-

Dipole-Dipole Interactions: The polar carbaldehyde and methoxy groups create a molecular dipole, allowing for favorable interactions with polar solvents such as dichloromethane and ethyl acetate.

-

Hydrogen Bonding: This is a critical interaction. The N-H group can donate a hydrogen bond, while the carbonyl oxygen, methoxy oxygen, and even the pyrrole nitrogen can act as hydrogen bond acceptors. This is especially important for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO).[7] For the parent carbazole, hydrogen bonding with solvents like DMF is known to significantly enhance solubility.[7][8]

Caption: Primary solute-solvent interactions.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, we can predict the solubility of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde in a range of common laboratory solvents. Alkyl substituents, like the two methyl groups on the target molecule, generally increase the solubility of carbazole derivatives in organic solvents.[1]

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene | High | Strong van der Waals interactions between the aromatic rings of the solvent and the carbazole core. |

| Non-Polar Aliphatic | Hexane | Low to Moderate | The large non-polar carbazole backbone allows for some interaction, but the polar groups hinder high solubility. |

| Halogenated | Dichloromethane (DCM) | High | Good balance of polarity to interact with the functional groups, while being non-protic. |

| Ethers | Diethyl Ether | Moderate | Moderate polarity; can act as an H-bond acceptor but may not be polar enough to fully solvate the molecule. |

| Esters | Ethyl Acetate | Moderate to High | A polar aprotic solvent that can effectively engage in dipole-dipole interactions and act as an H-bond acceptor. |

| Ketones | Acetone | Moderate to High | A polar aprotic solvent, similar in nature to ethyl acetate. |

| Polar Aprotic | DMSO, DMF | High | Strong H-bond acceptors that can interact effectively with the N-H donor group, leading to high solubility.[7][9] |

| Alcohols (Protic) | Ethanol, Methanol | Moderate | Can act as both H-bond donors and acceptors. Solubility is likely higher upon heating. |

| Highly Polar (Protic) | Water | Insoluble | The large, non-polar hydrocarbon structure dominates, making it hydrophobic.[9] |

Experimental Protocol for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

Protocol for Qualitative Solubility Assessment

This rapid method provides a practical estimation of solubility, useful for initial solvent screening.

-

Preparation: Add approximately 2-5 mg of the compound to a small, clean, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL at a time) while agitating or vortexing the tube.

-

Observation: Continue adding solvent up to a total volume of 1 mL. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: Dissolves completely in <0.5 mL.

-

Slightly Soluble: Dissolves completely in 0.5 - 1.0 mL.

-

Insoluble: Does not dissolve completely even after adding 1.0 mL.

-

Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold standard for determining thermodynamic solubility, providing precise quantitative data.

-

System Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure the solution has reached equilibrium.

-

Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant. Crucial Step: Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:

-

UV-Vis Spectrophotometry: If the compound has a unique chromophore and a standard curve is established.

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and accuracy. A calibration curve must be prepared with known concentrations of the compound.

-

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

-

Temperature: For most solids, solubility increases with temperature.[9] This principle is fundamental to recrystallization. Therefore, solvents with moderate room-temperature solubility (like ethanol) may become excellent solvents for purification at elevated temperatures.

-

pH: The N-H group on the carbazole ring is very weakly acidic (pKa of carbazole is ~19.9).[10] Therefore, its solubility is unlikely to be significantly affected by aqueous acids or bases under typical conditions. However, in the presence of a very strong, non-aqueous base, it could be deprotonated to form a more soluble salt.

-

Purity: Impurities in either the solute or the solvent can alter the measured solubility. Always use high-purity materials for accurate determinations.

Conclusion

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a predominantly non-polar, lipophilic molecule with functional groups capable of hydrogen bonding and dipole-dipole interactions. Its solubility profile reflects this dual character. It is predicted to be highly soluble in polar aprotic solvents like DMF, DMSO, and DCM, and non-polar aromatic solvents like toluene. It will likely exhibit moderate solubility in alcohols and esters, and poor solubility in aliphatic hydrocarbons and water. The provided experimental protocols offer a robust and reliable means to validate these predictions and generate the precise data needed for effective research and development. This guide empowers researchers to make informed decisions regarding solvent selection, thereby accelerating progress in the synthesis, purification, and application of this promising carbazole derivative.

References

- Vertex AI Search. (2024).

- Solubility of Things. (n.d.). Carbazole.

- Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87444, 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6854, Carbazole. PubChem.

- Global Substance Registration System. (n.d.). 6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE.

- LibreTexts. (2023). Solubility of Organic Compounds.

- Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation.

- ResearchGate. (2022).

- Determination of Solubility Class. (n.d.). Experiment 1.

- Wei, C., et al. (2018). Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. Bioorganic & Medicinal Chemistry.

- ResearchGate. (2025). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.

- Wikipedia. (n.d.). Carbazole.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.

- MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Knötig, K. M., & Gust, D. (2025). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents.

- Sci-Hub. (n.d.). Various scientific articles.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde. PMC.

- National Center for Biotechnology Information. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. PMC.

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. Carbazole - Wikipedia [en.wikipedia.org]

- 3. Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | C16H15NO2 | CID 87444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a significant carbazole derivative. Carbazole alkaloids and their synthetic derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This document serves as a detailed reference for the NMR spectral characteristics of this specific carbazole, offering insights into the chemical environment of each proton and carbon atom. The guide is structured to provide not only the spectral data but also a thorough interpretation, the underlying principles of the experimental choices, and a standardized protocol for data acquisition.

Introduction: The Significance of Carbazole Derivatives and Spectroscopic Analysis

Carbazole and its derivatives are key structural motifs in a multitude of natural products and pharmacologically active compounds. Their rigid, planar, and electron-rich aromatic system allows for diverse functionalization, leading to a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The compound 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde (CAS: 18073-15-9, Molecular Formula: C₁₆H₁₅NO₂) is a notable derivative with potential applications in materials science and medicinal chemistry.[1][2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. ¹H NMR provides detailed information about the proton framework, including the number of different types of protons, their chemical environment, and their proximity to one another. ¹³C NMR complements this by providing a map of the carbon skeleton of the molecule. A thorough understanding of the NMR spectra is therefore crucial for confirming the identity and purity of synthesized carbazole derivatives.

Predicted NMR Spectral Data

While a publicly available, fully assigned experimental NMR dataset for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is not readily found in the searched literature, we can predict the ¹H and ¹³C NMR chemical shifts based on established principles of NMR spectroscopy and by comparing with data from structurally similar carbazole derivatives.[4][5][6][7] The following tables summarize the predicted chemical shifts (in ppm) in a common NMR solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Data for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O | 9.8 - 10.2 | s | - |

| H-5 | 7.8 - 8.1 | d | ~ 8.0 - 9.0 |

| H-2 | 7.6 - 7.9 | s | - |

| H-7 | 7.2 - 7.4 | dd | ~ 8.0 - 9.0, ~ 2.0 - 3.0 |

| H-8 | 6.9 - 7.1 | d | ~ 2.0 - 3.0 |

| O-CH₃ | 3.8 - 4.0 | s | - |

| C1-CH₃ | 2.5 - 2.8 | s | - |

| C4-CH₃ | 2.4 - 2.7 | s | - |

| N-H | 8.0 - 9.0 (broad) | br s | - |

Table 2: Predicted ¹³C NMR Data for 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-6 | 155 - 160 |

| C-4a | 140 - 145 |

| C-4b | 138 - 142 |

| C-8a | 135 - 140 |

| C-9a | 125 - 130 |

| C-3 | 122 - 128 |

| C-1 | 120 - 125 |

| C-5 | 118 - 123 |

| C-2 | 115 - 120 |

| C-7 | 110 - 115 |

| C-8 | 100 - 105 |

| O-CH₃ | 55 - 60 |

| C1-CH₃ | 15 - 20 |

| C4-CH₃ | 12 - 18 |

In-depth Spectral Interpretation

The predicted chemical shifts are rationalized based on the electronic effects of the various functional groups on the carbazole core.

¹H NMR Spectrum Analysis

-

Aldehyde Proton (H-C=O): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl double bond and is expected to appear as a sharp singlet in the downfield region of the spectrum (9.8 - 10.2 ppm).

-

Aromatic Protons: The protons on the carbazole ring system will appear in the aromatic region (6.9 - 8.1 ppm). The electron-withdrawing aldehyde group at C-3 will deshield the adjacent proton H-2, causing it to appear at a relatively downfield chemical shift. The methoxy group at C-6 is electron-donating and will shield the protons on its ring, particularly H-5 and H-7. The specific splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

-

Methyl Protons (C1-CH₃ and C4-CH₃): The two methyl groups attached to the aromatic ring are expected to appear as sharp singlets in the upfield region of the aromatic spectrum (2.4 - 2.8 ppm). Their exact chemical shifts will be influenced by their position relative to the other substituents.

-

Methoxy Protons (O-CH₃): The three protons of the methoxy group will give rise to a sharp singlet around 3.8 - 4.0 ppm.

-

Amine Proton (N-H): The proton attached to the nitrogen atom of the carbazole ring typically appears as a broad singlet in the downfield region (8.0 - 9.0 ppm). Its chemical shift and peak shape can be influenced by solvent and concentration.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C=O): The carbon of the aldehyde group is significantly deshielded and will be found at the far downfield end of the spectrum (190 - 195 ppm).

-

Aromatic Carbons: The 12 aromatic carbons of the carbazole nucleus will have distinct chemical shifts based on their electronic environment. The carbon bearing the methoxy group (C-6) will be the most shielded among the oxygen-substituted carbons, appearing around 155 - 160 ppm. The carbons directly attached to the nitrogen (C-4a and C-9a) and the other quaternary carbons will also have characteristic chemical shifts.

-

Methyl and Methoxy Carbons: The carbons of the two methyl groups and the methoxy group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for carbazole derivatives, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C).

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 scans or more, depending on the sample concentration.

-

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure

Caption: Molecular structure of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde.

Experimental Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. By presenting predicted spectral data and a detailed interpretation, this document aims to assist researchers in the structural verification and characterization of this and related carbazole derivatives. The outlined experimental protocol offers a standardized approach to acquiring high-quality NMR data, ensuring consistency and reliability in research and development settings. The application of robust spectroscopic techniques like NMR is fundamental to advancing the field of medicinal chemistry and materials science through the exploration of novel carbazole-based compounds.

References

-

ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Available at: [Link]

-

GSRS. 6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE. Available at: [Link]

-

PubChem. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. Available at: [Link]

-

ResearchGate. 1 H-NMR spectrum of carbazole. Available at: [Link]

-

SpectraBase. Carbazole. Available at: [Link]

-

ACS Publications. Assessing Carbazole Derivatives as Single-Electron Photoreductants. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | C16H15NO2 | CID 87444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde [cymitquimica.com]

- 4. 9-Vinylcarbazole(1484-13-5) 1H NMR [m.chemicalbook.com]

- 5. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

mass spectrometry analysis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Prepared by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, a complex heterocyclic molecule with significance in medicinal chemistry and materials science.[1][2] As a substituted carbazole alkaloid, its structural characterization demands a nuanced approach that leverages high-resolution mass spectrometry and tandem MS/MS techniques. This document moves beyond standard operating procedures to detail the causality behind methodological choices, from ionization source selection to the interpretation of fragmentation patterns. We present self-validating experimental protocols and predictive fragmentation pathways, grounded in established principles of mass spectrometry, to empower researchers, scientists, and drug development professionals in achieving unambiguous structural elucidation.

Introduction to the Analyte and the Analytical Imperative

The Significance of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde belongs to the carbazole family of alkaloids, compounds recognized for their wide-ranging biological activities, including antitumor and antibacterial properties.[1] The specific substitutions on the carbazole scaffold—a methoxy group, two methyl groups, and a reactive carbaldehyde moiety—create a molecule with unique physicochemical properties and potential for further chemical modification. Accurate and detailed structural confirmation is the bedrock of any research or development effort, ensuring that biological or material properties are correctly attributed to the molecule of interest.

Why Mass Spectrometry?

Mass spectrometry (MS) is the definitive analytical technique for this purpose due to its unparalleled sensitivity, speed, and ability to provide exact molecular weight and structural information. For a molecule like 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, high-resolution mass spectrometry (HRMS) can confirm its elemental composition, while tandem mass spectrometry (MS/MS) provides the "fingerprint" of its structure through controlled fragmentation.

Foundational Chemical Properties

A thorough understanding of the analyte's chemical properties is a prerequisite for designing a robust analytical method. The key structural features directly influence ionization efficiency and fragmentation behavior.

| Property | Value | Source |

| IUPAC Name | 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | PubChem[3] |

| Molecular Formula | C₁₆H₁₅NO₂ | PubChem[3] |

| Monoisotopic Mass | 253.11028 g/mol | PubChem[3] |

| CAS Number | 18073-15-9 | CymitQuimica[4] |

The structure contains several key functional groups:

-

Aromatic Carbazole Core: A stable, electron-rich system that typically results in a strong molecular ion signal.[5]

-

Carbaldehyde Group (-CHO): A primary site for characteristic fragmentations, such as the neutral loss of CO or H.[6]

-

Methoxy Group (-OCH₃): Can be lost as a methyl radical (•CH₃) or through more complex rearrangements.

-

Nitrogen Heterocycle: The nitrogen atom is a favorable site for protonation in soft ionization techniques like Electrospray Ionization (ESI).

Designing the Mass Spectrometry Experiment

The choice of experimental parameters is not arbitrary; it is a deliberate process designed to maximize the quality of information obtained. Our objective is to generate and select the protonated molecular ion, [M+H]⁺, with high efficiency and then subject it to controlled fragmentation to reveal its substructures.

Sample Preparation: The First Step to Quality Data

The analyte must be fully dissolved in a solvent compatible with the chosen ionization source.

-

Solvent Selection: A mixture of acetonitrile (ACN) and water (H₂O) with 0.1% formic acid is an excellent starting point for ESI. Formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.

-

Concentration: Prepare a stock solution at 1 mg/mL in a suitable organic solvent (e.g., methanol or ACN).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent for direct infusion, or for LC-MS analysis. This concentration range typically provides a strong signal without causing detector saturation.

Ionization Technique: Electrospray Ionization (ESI) as the Method of Choice

While Electron Ionization (EI) is a powerful tool, it is a "hard" ionization technique that would likely cause excessive fragmentation of this molecule, potentially obscuring the molecular ion.

Causality: ESI is a "soft" ionization technique ideally suited for polar, thermally labile molecules like our target compound. It imparts minimal excess energy during the ionization process, leading to the generation of an abundant protonated molecule, [M+H]⁺, at m/z 254.1176. This intact precursor ion is the essential gateway to meaningful MS/MS experiments.

Instrumental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol is designed for a quadrupole time-of-flight (Q-TOF) mass spectrometer, which provides both high-resolution and MS/MS capabilities.

Step-by-Step Protocol:

-

Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase column to separate the analyte from potential impurities or isomers.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start with 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

-

MS1 Full Scan: Acquire data in positive ion mode over a mass range of m/z 100-500 to confirm the presence and accurate mass of the [M+H]⁺ ion.

-

MS/MS Analysis (Tandem MS):

-

Set the instrument to perform data-dependent acquisition (DDA) or targeted MS/MS.

-

Select the [M+H]⁺ ion at m/z 254.12 as the precursor for fragmentation.

-

Apply Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas.

-

Rationale for Collision Energy: Ramp the collision energy (e.g., 10-40 eV). Low energies will reveal primary, simple losses, while higher energies will induce more extensive fragmentation, providing deeper structural detail.

-

Table of Recommended Starting Parameters (ESI-Q-TOF):

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Ionization Mode | Positive ESI | The carbazole nitrogen is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation without causing thermal degradation. |

| Desolvation Gas Flow | 600 - 800 L/hr | Ensures complete solvent evaporation from the ESI droplets. |

| Precursor Ion | m/z 254.12 | The theoretical [M+H]⁺ for C₁₆H₁₅NO₂. |

| Collision Energy (CID) | 10 - 40 eV (Ramped) | A range is used to capture both simple and complex fragmentation pathways. |

Analytical Workflow Diagram

Caption: End-to-end workflow for LC-MS/MS analysis.

Interpretation of Mass Spectra: Decoding the Fragments

The fragmentation pattern is a direct reflection of the molecule's chemical structure. The stability of the resulting fragment ions and neutral losses dictates the observed spectrum.

High-Resolution Data: The Foundation of Confidence

The first step is to analyze the MS1 spectrum. Using HRMS, the measured mass of the precursor ion should be within 5 ppm of the theoretical mass of C₁₆H₁₆NO₂⁺ (the protonated species).

-

Theoretical [M+H]⁺: 253.11028 + 1.00728 = 254.11756 Da

-

Expected Measurement: 254.1176 ± 0.0013 Da (at 5 ppm mass accuracy)

This confirms the elemental formula and rules out other isobaric (same nominal mass) compounds.

Predicting the MS/MS Fragmentation Pathways

Based on established fragmentation rules for aldehydes, aromatics, and alkaloids, we can predict the major fragmentation pathways for the [M+H]⁺ ion (m/z 254.12).[5][7][8]

Primary Fragmentation Pathways:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated and methoxylated compounds. This results in a stable, even-electron ion.

-

m/z 254.12 → m/z 239.10 (-15.02 Da)

-

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation of aromatic aldehydes following the initial loss of a hydrogen atom.[6]

-

m/z 254.12 → [M+H-H]⁺ → m/z 225.10 (-28.01 Da from the m/z 253 ion)

-

-

Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the aromatic ring and the aldehyde.

-

m/z 254.12 → m/z 225.10 (-29.02 Da)

-

-

Loss of Formaldehyde (CH₂O) from the Methoxy Group: A rearrangement-based loss common for methoxy-substituted aromatic compounds.

-

m/z 254.12 → m/z 224.10 (-30.01 Da)

-

Predicted Fragmentation Data Summary:

| Precursor m/z | Fragment m/z | Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| 254.12 | 239.10 | 15.02 | •CH₃ | [M+H-CH₃]⁺ |

| 254.12 | 226.11 | 28.01 | CO | [M+H-CO]⁺ (less common directly) |

| 254.12 | 225.10 | 29.02 | •CHO | [M+H-CHO]⁺ |

| 254.12 | 224.10 | 30.01 | CH₂O | [M+H-CH₂O]⁺ |

| 239.10 | 211.09 | 28.01 | CO | [M+H-CH₃-CO]⁺ |

Visualizing the Fragmentation Pathway

Caption: Proposed MS/MS fragmentation of [M+H]⁺.

Conclusion

The mass spectrometric analysis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a multi-faceted process that relies on a logical and informed experimental design. By employing soft ionization (ESI), high-resolution mass analysis, and systematic tandem MS fragmentation, a definitive structural confirmation can be achieved. The key analytical markers for this compound are its accurate mass [M+H]⁺ ion at m/z 254.1176 and its characteristic fragment ions resulting from the loss of methyl (→ m/z 239.10), formyl (→ m/z 225.10), and formaldehyde (→ m/z 224.10) moieties. This guide provides the foundational strategy and technical insights for researchers to confidently characterize this and structurally related carbazole derivatives.

References

-

Doc Brown's Chemistry. mass spectrum of benzaldehyde. Available at: [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. Available at: [Link]

-

Gruzdev, D. A., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1432-1439. Available at: [Link]

-

PubChem. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Fall, Y., et al. (2010). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 15(10), 7353-7359. Available at: [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Lee, T., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 56, 323-330. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

Gadzovska, S., et al. (2016). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 62(1), 29-40. Available at: [Link]

-

Global Substance Registration System (GSRS). 6-METHOXY-1,4-DIMETHYL-9H-CARBAZOLE-3-CARBALDEHYDE. Available at: [Link]

-

Naujokaitis, A., et al. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials, 33(17), 6859-6871. Available at: [Link]

-

Song, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 819. Available at: [Link]

-

ResearchGate. The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH3]+ fragment ion. Available at: [Link]

-

Khan, M. S., et al. (2018). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 30(1), 167-171. Available at: [Link]

Sources

- 1. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | C16H15NO2 | CID 87444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]